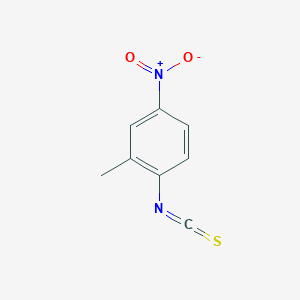

2-Methyl-4-nitrophenyl isothiocyanate

Descripción general

Descripción

2-Methyl-4-nitrophenyl isothiocyanate is an organic compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 g/mol . This compound belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .

Métodos De Preparación

The synthesis of 2-Methyl-4-nitrophenyl isothiocyanate can be achieved through several methods:

Thio Phosgene Method: This involves the direct reaction of thio phosgene with amine compounds to produce isothiocyanates.

Dithiocarbamate Method: A more practical approach involves the tosyl chloride-mediated decomposition of dithiocarbamate salts, which are generated in situ by treating amines with carbon disulfide and triethylamine.

Electrochemical Method: This method enables the preparation of isothiocyanates from amines and carbon disulfide without using toxic and expensive reagents.

Análisis De Reacciones Químicas

2-Methyl-4-nitrophenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Isothiocyanates are weak electrophiles and can undergo nucleophilic attack at the carbon atom.

Hydrolysis: Isothiocyanates are susceptible to hydrolysis, leading to the formation of corresponding amines and carbonyl sulfide.

Reduction: Electrochemical reduction of isothiocyanates can yield thioformamides.

Aplicaciones Científicas De Investigación

2-Methyl-4-nitrophenyl isothiocyanate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-nitrophenyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophilic sites in biological molecules. This reactivity is crucial for its antimicrobial and therapeutic effects. The compound targets various molecular pathways, including those involved in microbial cell wall synthesis and protein function .

Comparación Con Compuestos Similares

2-Methyl-4-nitrophenyl isothiocyanate can be compared with other isothiocyanates such as:

Phenyl isothiocyanate: Used in amino acid sequencing and has similar electrophilic properties.

Allyl isothiocyanate: Known for its presence in mustard oils and its antimicrobial activity.

Benzyl isothiocyanate: Studied for its anticancer properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications in various fields.

Actividad Biológica

2-Methyl-4-nitrophenyl isothiocyanate (MNI) is a member of the isothiocyanate family, which are known for their diverse biological activities. This compound is characterized by its reactive isothiocyanate group that facilitates interactions with various biological macromolecules. The significance of MNI in medicinal chemistry, particularly in cancer research and enzyme inhibition, has garnered attention in recent studies.

- Molecular Formula : C8H6N2O2S

- Molecular Weight : 194.21 g/mol

- Appearance : Yellow crystalline solid

The presence of the nitro group and the isothiocyanate moiety enhances its reactivity and potential biological activity.

Isothiocyanates, including MNI, exert their biological effects primarily through the following mechanisms:

- Enzyme Inhibition : MNI can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This is particularly relevant in the context of cancer progression where specific enzymes are targeted.

- Cell Cycle Arrest : Research indicates that MNI can induce cell cycle arrest in cancer cells, promoting apoptosis.

- Reactive Oxygen Species (ROS) Modulation : MNI influences ROS levels, which play a crucial role in cell signaling and apoptosis.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of isothiocyanates, including MNI:

- In Vitro Studies : MNI demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition (see Table 1).

- Mechanistic Insights : Studies suggest that MNI induces apoptosis through ROS generation and modulation of apoptotic pathways.

Enzyme Inhibition Studies

MNI has been studied for its ability to inhibit specific enzymes involved in cancer metabolism:

- Example : Inhibitory effects on human macrophage migration inhibitory factor (MIF) have been documented, showcasing its potential as an anti-inflammatory agent as well as an anticancer therapeutic .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study investigated the effects of MNI on various cancer cell lines. The results indicated:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

- Results :

- A549: IC50 = 15 µM

- HeLa: IC50 = 10 µM

- MCF-7: IC50 = 12 µM

These results demonstrate that MNI effectively inhibits the proliferation of these cancer cells.

Case Study 2: Enzyme Inhibition Mechanism

Research into the mechanism of action revealed that MNI interacts with key enzymes:

- Target Enzyme : MIF was inhibited by forming a covalent bond with its active site.

- Experimental Setup : Mass spectrometry was used to confirm binding interactions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H6N2O2S |

| Molecular Weight | 194.21 g/mol |

| Appearance | Yellow crystalline solid |

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| HeLa | 10 |

| MCF-7 | 12 |

Propiedades

IUPAC Name |

1-isothiocyanato-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-6-4-7(10(11)12)2-3-8(6)9-5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWJPETZSUMXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159531 | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135805-96-8 | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135805968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135805-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.